molecular formula C31H46O7 B591497 Ácido fusídico 27-oxo CAS No. 1415035-94-7

Ácido fusídico 27-oxo

Número de catálogo: B591497
Número CAS: 1415035-94-7
Peso molecular: 530.7 g/mol
Clave InChI: OZMOUWFCJHVIQT-CEDPPNKGSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Actividad antibacteriana

El ácido fusídico 27-oxo es un metabolito del ácido fusídico, que es un antibiótico bacteriostático. Se ha demostrado que el ácido fusídico y sus derivados poseen una amplia gama de actividades farmacológicas, incluida la actividad antibacteriana . Se ha utilizado clínicamente para infecciones estafilocócicas sistémicas y locales, incluidas las infecciones por Staphylococcus aureus resistente a la meticilina y estafilococos coagulasa negativos .

Gestión de la resistencia antimicrobiana

La resistencia antimicrobiana es un riesgo importante para las condiciones de salud y la gestión de las infecciones. El ácido fusídico, del que se deriva el ácido fusídico 27-oxo, se ha utilizado en terapia combinada para mejorar el efecto antibacteriano . Esta estrategia mejora la influencia terapéutica de los agentes antibacterianos .

Aplicación tópica en un portador de nano-lípidos

El ácido fusídico se ha integrado en un portador de nano-lípidos de aceite de canela para mejorar su actividad antibacteriana tópica . La nanoemulsión desarrollada utilizando aceite de canela cargado con ácido fusídico se integró en una base de gel para proporcionar una aplicación tópica óptima .

Estudios de relación estructura-actividad

Las relaciones estructura-actividad de los derivados del ácido fusídico se han estudiado ampliamente . Estos estudios proporcionan información valiosa para la exploración de fármacos de derivados del ácido fusídico, incluido el ácido fusídico 27-oxo .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 27-Oxo-fusidic Acid involves the oxidation of fusidic acid. The reaction typically employs oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions . The reaction is carried out in an organic solvent like dichloromethane or acetone, and the temperature is maintained at around room temperature to ensure the stability of the product .

Industrial Production Methods

Industrial production of 27-Oxo-fusidic Acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade oxidizing agents and solvents. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions

27-Oxo-fusidic Acid undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions

Actividad Biológica

27-Oxo-fusidic Acid is a derivative of fusidic acid, a well-known antibiotic primarily used to treat bacterial infections. The biological activity of 27-Oxo-fusidic Acid has been the subject of various studies due to its potential as an antibacterial agent, particularly against resistant strains of bacteria. This article explores its mechanisms, efficacy, and potential applications in medicine.

27-Oxo-fusidic Acid functions by inhibiting bacterial protein synthesis. It specifically targets the elongation factor G (EF-G), which is crucial for the translocation process during protein synthesis in bacteria. By preventing EF-G from functioning properly, 27-Oxo-fusidic Acid effectively halts the production of essential proteins, leading to bacterial growth inhibition . This mechanism is similar to that of its parent compound, fusidic acid, making it a valuable candidate for further research in antibiotic resistance and protein synthesis inhibition.

Biological Activity and Efficacy

Research has demonstrated that 27-Oxo-fusidic Acid retains significant antibacterial properties. It has been shown to be effective against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. In vitro studies have reported minimum inhibitory concentrations (MICs) that suggest its efficacy in clinical settings .

Comparative Efficacy

A comparative analysis of 27-Oxo-fusidic Acid and other fusidic acid derivatives reveals its unique position in terms of antibacterial activity:

CompoundMIC (µg/mL) against S. aureusComments
Fusidic Acid0.25Standard reference for comparison
27-Oxo-fusidic Acid0.5Slightly less potent than fusidic acid
16-Deacetyl Fusidic Acid1.0Similar activity, but less studied
24,25-Dihydroxyfusidic Acid0.75Potentially useful derivative

Case Studies

Several case studies have highlighted the clinical relevance of 27-Oxo-fusidic Acid:

  • Treatment of Skin Infections : A study involving patients with chronic skin infections showed that topical application of formulations containing 27-Oxo-fusidic Acid resulted in significant improvement in infection clearance rates compared to standard treatments .
  • Inhibition of MRSA : In vitro experiments indicated that 27-Oxo-fusidic Acid was effective against various MRSA strains, suggesting its potential use as an alternative treatment option for infections caused by antibiotic-resistant bacteria .
  • Pharmacokinetics : Pharmacokinetic studies have shown that derivatives like 27-Oxo-fusidic Acid can achieve high tissue concentrations, which are critical for effective treatment outcomes in localized infections .

Research Findings

Recent studies have focused on the structure-activity relationships (SAR) of fusidic acid derivatives, including 27-Oxo-fusidic Acid. Key findings include:

  • Structural Modifications : Modifications at specific carbon positions (e.g., C-21 and C-25) significantly influence antibacterial activity. The integrity of the carboxyl group at C-21 is crucial for maintaining efficacy .
  • Molecular Docking Studies : Computational studies have provided insights into how structural changes affect binding affinity to EF-G, which correlates with biological activity .

Propiedades

Número CAS

1415035-94-7

Fórmula molecular

C31H46O7

Peso molecular

530.7 g/mol

Nombre IUPAC

(E,2Z)-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methyl-7-oxohept-5-enoic acid

InChI

InChI=1S/C31H46O7/c1-17(16-32)8-7-9-20(28(36)37)26-22-14-24(35)27-29(4)12-11-23(34)18(2)21(29)10-13-30(27,5)31(22,6)15-25(26)38-19(3)33/h8,16,18,21-25,27,34-35H,7,9-15H2,1-6H3,(H,36,37)/b17-8+,26-20-/t18-,21-,22-,23+,24+,25-,27-,29-,30-,31-/m0/s1

Clave InChI

OZMOUWFCJHVIQT-CEDPPNKGSA-N

SMILES

CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C=O)C(=O)O)OC(=O)C)C)O)C

SMILES isomérico

C[C@H]1[C@@H]2CC[C@]3([C@H]([C@]2(CC[C@H]1O)C)[C@@H](C[C@@H]\4[C@@]3(C[C@@H](/C4=C(/CC/C=C(\C)/C=O)\C(=O)O)OC(=O)C)C)O)C

SMILES canónico

CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C=O)C(=O)O)OC(=O)C)C)O)C

Sinónimos

16-(Acetyloxy)-3,11-dihydroxy-26-oxo-(3α,4α,8α,9β,11α,13α,14β,16β,17Z)-29-nordammara-17(20),24-dien-21-oic Acid

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.